molecular formula C16H19N3O2S B5784227 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide

Cat. No. B5784227
M. Wt: 317.4 g/mol
InChI Key: AFJKPRZSVJQNQP-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide, also known as MTAA, is a chemical compound that has been extensively studied for its potential biological and pharmacological properties. MTAA belongs to the class of thiazole compounds and has been shown to possess a range of interesting effects on various biological systems.

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and acetylcholinesterase (AChE). This compound has been shown to inhibit the activity of these enzymes, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of interesting biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a key role in the development of inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to possess neuroprotective effects by inhibiting the activity of AChE, which is involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects on specific biological systems.

Future Directions

There are several future directions for research on N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and PLA2, which may have potential therapeutic applications in the treatment of inflammatory diseases. Another area of interest is the development of this compound derivatives that have improved solubility and bioavailability. Finally, there is also potential for the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide involves the reaction of 2-(4-morpholinyl)acetic acid with 5-methyl-4-phenyl-2-thiocyanatothiazole in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been studied for its effects on various biological systems, including the immune system, cardiovascular system, and nervous system. It has also been investigated for its potential use in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-15(13-5-3-2-4-6-13)18-16(22-12)17-14(20)11-19-7-9-21-10-8-19/h2-6H,7-11H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJKPRZSVJQNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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